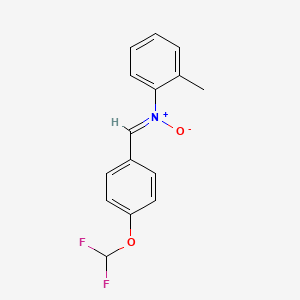
(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide” is a compound that contains a benzylidene moiety, which is a common structural unit in many organic compounds . The “Z” in the name indicates the geometry around the double bond, where the highest priority groups are on the same side. The compound also contains a difluoromethoxy group (-OCHF2), which is a type of ether group that has been substituted with two fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzylidene moiety attached to an aniline derivative. The difluoromethoxy group would likely contribute to the compound’s polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylidene moiety could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluoromethoxy group could increase the compound’s polarity and potentially its reactivity .Applications De Recherche Scientifique
Fluorescence Probes for Reactive Oxygen Species Detection
Compounds like HPF and APF, related in function to the compound of interest, have been designed for the selective detection of highly reactive oxygen species (hROS) such as hydroxyl radical (⋅OH) and reactive intermediates of peroxidase. These probes can differentiate hROS from other reactive oxygen species (ROS) and specifically detect hypochlorite (-OCl) in living cells, highlighting their potential in biological and chemical applications (Setsukinai et al., 2003).
Cyanide Anion Detection
A novel molecule, dmpp, and its iridium(III) complex, [(ppy)2Ir(dmpp)]PF6, showcase highly selective and sensitive detection of cyanide anions by visual changes and phosphorescence. This advancement offers a significant improvement in the sensitivity and speed of CN− detection, presenting a powerful tool for chemical sensing applications (Lou et al., 2010).
Biomedical Applications of Nanoparticles
Zinc oxide (ZnO) nanoparticles have demonstrated promising results in anticancer and antimicrobial activities due to their ability to generate reactive oxygen species (ROS) and induce apoptosis. Their potential as drug carriers for targeted therapy further underscores the versatility of similar nanomaterials in biomedical research, offering insights into the broader applications of related compounds (Mishra et al., 2017).
Gas Separation and Sensing
The development of metal-organic frameworks (MOFs) with specific structural characteristics allows for highly selective gas separation and sensing. These materials, such as UTSA-74, demonstrate unique binding sites for gas molecules, offering potential for applications in environmental monitoring and industrial gas separation processes (Luo et al., 2016).
Photocatalytic Degradation of Pollutants
Metal hydroxyfluorides and zinc-based nanomaterials like Zn(OH)F have shown effective photocatalytic properties in the degradation of organic pollutants under UV-light irradiation. These materials highlight the application of related compounds in environmental cleanup and pollution control efforts (Yang et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(2-methylphenyl)methanimine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-11-4-2-3-5-14(11)18(19)10-12-6-8-13(9-7-12)20-15(16)17/h2-10,15H,1H3/b18-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSUAYLAXNTLJF-ZDLGFXPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+](=CC2=CC=C(C=C2)OC(F)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/[N+](=C/C2=CC=C(C=C2)OC(F)F)/[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

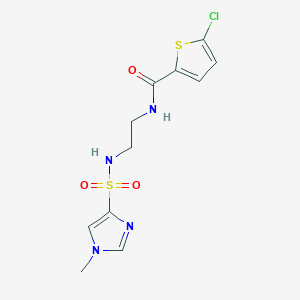
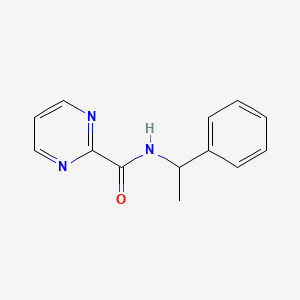
![Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2383388.png)

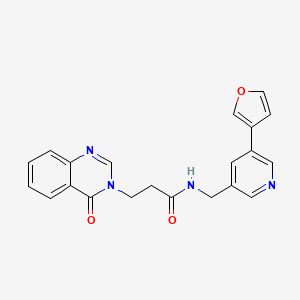
![1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2383391.png)
![Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2383392.png)
![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2383395.png)
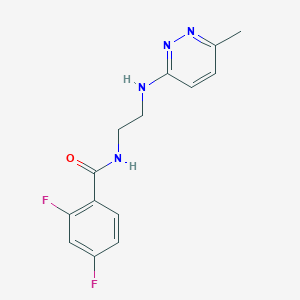
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)
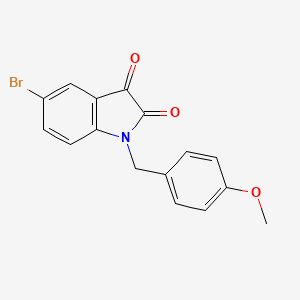
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)
![N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2383407.png)